molecular formula C24H22N2O5S2 B2696970 2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 899964-00-2

2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2696970
CAS No.: 899964-00-2
M. Wt: 482.57
InChI Key: IIWIFSSMHUOLTQ-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H22N2O5S2 and its molecular weight is 482.57. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and COVID-19 Drug Potential

A study highlights the antimalarial activity of sulfonamide derivatives, including compounds with the benzo[d]thiazol-2-yl moiety. These compounds showed promising in vitro antimalarial activity and were also investigated for their potential against COVID-19 through computational calculations and molecular docking studies. The compounds exhibited favorable ADMET properties and significant binding affinities against key proteins associated with malaria and SARS-CoV-2 (Fahim & Ismael, 2021).

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic rings, were synthesized and evaluated for their antitumor activities. Some of these compounds demonstrated considerable anticancer activity against a range of cancer cell lines, showcasing the therapeutic potential of benzo[d]thiazol-2-yl derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibitory Activities

Research into sulfonamides with benzodioxane and acetamide moieties revealed their significant enzyme inhibitory activities. These compounds were synthesized and tested against α-glucosidase and acetylcholinesterase, with most showing substantial inhibition against yeast α-glucosidase, suggesting their potential in managing diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019).

Antimicrobial Activities

Sulfonamide derivatives exhibited antimicrobial activities, with some compounds showing high activity towards various bacterial strains. Theoretical and computational calculations supported the experimental findings, providing insights into the potential use of these compounds as antimicrobial agents (Fahim & Ismael, 2019).

Biological and Urease Inhibition Activities

A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. These compounds displayed moderate to good activities, with significant urease inhibition, suggesting their therapeutic potential (Gull et al., 2016).

Properties

IUPAC Name

2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-30-19-13-14-20(31-2)23-22(19)25-24(32-23)26(15-17-9-5-3-6-10-17)21(27)16-33(28,29)18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWIFSSMHUOLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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